

Application Notes and Protocols for the Clinical Administration of Dimethandrolone Undecanoate (DMAU)

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Compound of Interest		
Compound Name:	Dimethandrolone Undecanoate	
Cat. No.:	B607120	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the administration of **Dimethandrolone Undecanoate** (DMAU) in clinical trials, based on published research. DMAU is an investigational oral and long-acting injectable male contraceptive.

Participant Inclusion and Exclusion Criteria

Clinical trials for DMAU have specific criteria for participant enrollment to ensure safety and data validity.

Inclusion Criteria:

- Healthy male volunteers, typically between the ages of 18 and 50.
- Body Mass Index (BMI) generally under 33 kg/m².
- Normal findings on physical examination, medical history, and clinical laboratory tests.
- Agreement to use an effective method of contraception with their partner during the trial.

Exclusion Criteria:



- Participation in another clinical trial with an investigational drug within the previous 30 days.
- Use of hormonal therapy within the last three months.
- History of significant medical conditions, particularly those affecting the hypothalamicpituitary-testicular axis, liver, or cardiovascular system.
- Clinically significant abnormal laboratory findings at screening, including elevated Prostate-Specific Antigen (PSA).
- History of hypertension.
- Use of cannabis or other recreational drugs.

Oral DMAU Administration Protocols

Oral DMAU has been investigated in both single-dose and multiple-dose studies.

Single-Dose Escalation Studies

These studies aim to determine the pharmacokinetics and safety of single, increasing doses of DMAU.

- Dosages: Escalating single doses ranging from 100 mg, 200 mg, up to 800 mg have been tested.[1]
- Formulations: DMAU has been administered as a powder in a capsule and formulated in castor oil or a self-emulsifying drug delivery system (SEDDS).[2]
- Administration: Participants typically receive a single oral dose of DMAU or a placebo. A key
 finding is that co-administration with a high-fat meal significantly increases the absorption of
 DMAU.[3][4]

28-Day Repeat-Dose Studies

These trials assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of daily oral DMAU administration.

Dosages: Daily doses of 100 mg, 200 mg, and 400 mg have been evaluated.[4][5][6]



- Formulations: Both powder-in-capsule and castor oil/benzyl benzoate formulations have been used.[4][6]
- Administration: Participants take the assigned dose of DMAU or placebo once daily with food for 28 consecutive days.[4][7]

Injectable DMAU Administration Protocol

Long-acting injectable formulations of DMAU are also under investigation.

- Dosages: Single intramuscular (IM) injections of 80 mg, 240 mg, 480 mg, and 800 mg, and subcutaneous (SC) injections of 50 mg, 100 mg, and 200 mg have been studied.
- Formulation: DMAU is typically formulated in castor oil/benzyl benzoate for injections.
- Administration: A single IM injection is administered into the gluteal region, while SC injections are given in the abdomen.

Data Presentation: Summary of Quantitative Data

The following tables summarize the key pharmacokinetic and pharmacodynamic data from oral DMAU clinical trials.

Table 1: Pharmacokinetic Parameters of Oral DMAU (400

mg Dose with Food)

Formulation	Cmax (ng/mL)	AUC (ng*h/mL)	
Powder in Capsule	Higher than Castor Oil	Higher than Castor Oil	
Castor Oil	Lower than Powder	Lower than Powder	
SEDDS	Not specified	Not specified	

Note: While numerically different, the differences in Cmax and AUC between formulations were not always statistically significant in all studies.[3]



Table 2: Pharmacodynamic Effects of 28-Day Oral DMAU

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DMAU Dose	Serum Testosterone Suppression	Serum LH Suppression	Serum FSH Suppression
100 mg	Moderate	Moderate	Moderate
200 mg	Marked	Marked	Marked
400 mg	Marked (to <50 ng/dL)	Marked (to <1.0 IU/L)	Marked (to <1.0 IU/L)

Data from a study where participants received daily oral DMAU for 28 days.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments conducted in DMAU clinical trials are outlined below.

Pharmacokinetic Analysis of DMAU and DMA

Objective: To quantify the concentrations of DMAU and its active metabolite, dimethandrolone (DMA), in serum over time.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Sample Collection: Blood samples are collected at specified time points before and after DMAU administration (e.g., -0.5, 0, 0.5, 1, 2, 4, 6, 8, 12, 18, and 24 hours post-dose).[2] Serum is separated by centrifugation and stored at -80°C until analysis.
- Sample Preparation:
 - Thaw serum samples on ice.
 - To 100 μL of serum, add an internal standard solution (e.g., deuterated DMAU and DMA).
 - Perform protein precipitation by adding a solvent like acetonitrile.



- Vortex and centrifuge to pellet the precipitated proteins.
- The supernatant is transferred to a clean tube for analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample into an LC-MS/MS system.
 - Liquid Chromatography: Use a C18 reverse-phase column to separate DMAU and DMA from other serum components. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is typically employed.
 - Tandem Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor specific precursor-to-product ion transitions for DMAU, DMA, and their internal standards for quantification.
- Data Analysis: Construct a calibration curve using standards of known concentrations.
 Calculate the concentrations of DMAU and DMA in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve. Pharmacokinetic parameters such as Cmax, Tmax, and AUC are then calculated using non-compartmental analysis.

Hormonal Assays

Objective: To measure the serum concentrations of key reproductive hormones to assess the pharmacodynamic effects of DMAU.

Methodology: Immunoassays

- Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH):
 - Assay Principle: A sensitive, non-competitive fluoroimmunometric assay is typically used.
 - Procedure:
 - Pipette serum samples, calibrators, and controls into microtiter wells coated with a capture antibody specific for LH or FSH.



- Add a detection antibody labeled with a fluorescent probe.
- Incubate to allow for the formation of a "sandwich" complex (capture antibody hormone - detection antibody).
- Wash the wells to remove unbound reagents.
- Measure the fluorescence intensity, which is directly proportional to the concentration of LH or FSH in the sample.
- Calculate hormone concentrations based on a standard curve.
- Total Testosterone:
 - Assay Principle: A competitive immunoassay is commonly employed.
 - Procedure:
 - Pipette serum samples, calibrators, and controls into microtiter wells.
 - Add a fixed amount of enzyme-labeled testosterone and a limited amount of antitestosterone antibody.
 - Incubate to allow competition between the testosterone in the sample and the enzymelabeled testosterone for binding to the antibody.
 - Wash the wells to remove unbound components.
 - Add a substrate that reacts with the enzyme to produce a color change.
 - Measure the absorbance of the color, which is inversely proportional to the concentration of testosterone in the sample.
 - Calculate testosterone concentrations from a standard curve.

Safety Monitoring

Objective: To monitor the safety and tolerability of DMAU administration.

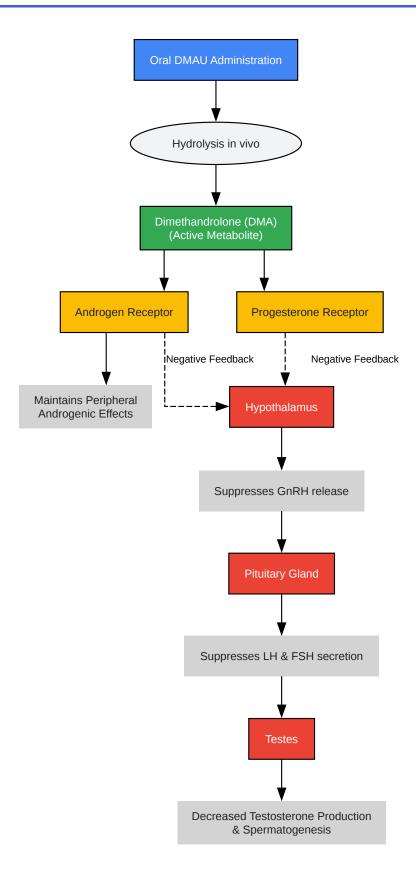


Methodology: Standard Clinical Laboratory Tests

- Blood Samples: Collect blood samples at baseline and at regular intervals throughout the study.
- Analyses: Perform a comprehensive metabolic panel (including liver and kidney function tests), a complete blood count, and a lipid panel.
- Vital Signs: Monitor blood pressure, heart rate, and other vital signs at study visits.
- Adverse Event Reporting: Systematically collect and document any adverse events reported by the participants.
- Mood and Sexual Function: Administer validated questionnaires, such as the Patient Health Questionnaire-9 (PHQ-9) for mood and the Psychosexual Daily Questionnaire (PDQ) for sexual function, at baseline and at the end of the treatment period.[8]

Mandatory Visualizations Signaling Pathway of DMAU Action



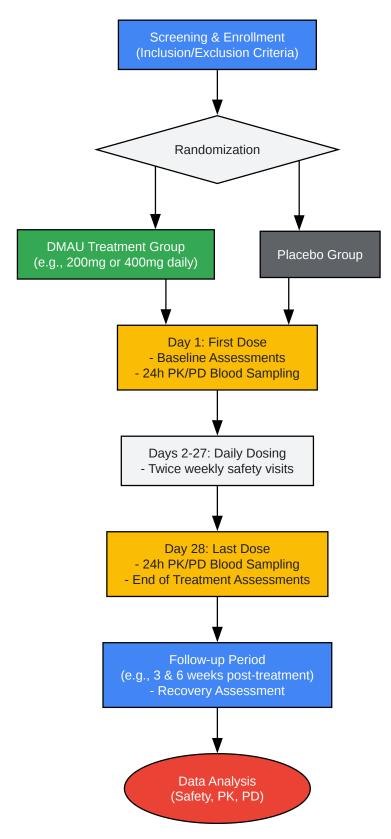


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Caption: Mechanism of action of DMAU for male contraception.



Experimental Workflow for a 28-Day Oral DMAU Clinical Trial





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Caption: Workflow of a typical 28-day oral DMAU clinical trial.

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